Ac-His-His-Gly-His-OH
CAS No.: 287399-97-7
Cat. No.: VC0013372
Molecular Formula: C22H28N10O6
Molecular Weight: 528.53
* For research use only. Not for human or veterinary use.

CAS No. | 287399-97-7 |
---|---|
Molecular Formula | C22H28N10O6 |
Molecular Weight | 528.53 |
IUPAC Name | (2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Standard InChI | InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)/t16-,17-,18-/m0/s1 |
Standard InChI Key | JTUOJQYVOWCIHW-BZSNNMDCSA-N |
SMILES | CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O |
Fundamental Characteristics
Chemical Identity
Ac-His-His-Gly-His-OH is identified by the CAS number 287399-97-7 with a molecular formula of C22H28N10O6 and a molecular weight of 528.53 g/mol . The IUPAC name of this compound is (2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid . This tetrapeptide is composed of a specific sequence of amino acids: histidine, histidine, glycine, and histidine, with an acetyl group at the N-terminus and a free carboxylic acid at the C-terminus.
Structural Properties
Physical and Chemical Properties
Molecular Characteristics
The key molecular characteristics of Ac-His-His-Gly-His-OH are summarized in the following table:
The compound contains multiple functional groups, including three imidazole rings from the histidine residues, peptide bonds, an acetyl group, and a carboxylic acid function. These functional groups contribute to its solubility in water and various polar solvents, as well as its ability to form hydrogen bonds and coordinate with metal ions.
Spectroscopic Properties
The spectroscopic properties of Ac-His-His-Gly-His-OH, particularly when complexed with copper(II) ions, have been extensively studied . UV-Vis spectroscopy reveals characteristic absorption bands associated with the imidazole rings and metal-to-ligand charge transfer when coordinated with copper(II) . Circular dichroism (CD) spectroscopy provides insights into the secondary structure and conformational changes upon metal binding . Electron paramagnetic resonance (EPR) spectroscopy has been employed to investigate the coordination environment of copper(II) in the copper(II)–Ac-His-His-Gly-His-OH complexes .
Synthesis and Purification Methodologies
Solid-Phase Peptide Synthesis
Ac-His-His-Gly-His-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely employed technique for the preparation of peptides. In this approach, the first amino acid (histidine) is attached to a solid support (resin), and subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The N-terminal acetylation is typically achieved using acetic anhydride after the final amino acid (histidine) has been incorporated. This method offers advantages such as high yield, minimal side reactions, and ease of purification.
Solution-Phase Techniques
Alternatively, Ac-His-His-Gly-His-OH can be synthesized using solution-phase techniques, which involve the coupling of amino acids or peptide fragments in homogeneous solution. This approach may be preferred for specific applications or when scaling up the synthesis. Solution-phase synthesis requires careful control of reaction conditions and adequate protection of reactive functional groups to prevent unwanted side reactions.
Purification Methods
Purification of Ac-His-His-Gly-His-OH is typically performed using high-performance liquid chromatography (HPLC). This technique allows for the separation of the target peptide from impurities based on differences in their interactions with the stationary phase and mobile phase. Reversed-phase HPLC, utilizing a non-polar stationary phase and polar mobile phase, is commonly employed for the purification of peptides like Ac-His-His-Gly-His-OH. Additional purification steps may include ion-exchange chromatography, gel filtration, or recrystallization depending on the specific requirements for purity.
Solution Chemical Properties
pH-Dependent Behavior
The solution behavior of Ac-His-His-Gly-His-OH is notably pH-dependent, particularly concerning its interaction with metal ions like copper(II) . Research has identified various species of copper(II)–Ac-His-His-Gly-His-OH complexes, denoted as CuHxL (where x = 2, 1, 0, -1, -2, -3), existing in aqueous solution across a pH range of 3-11 . Each species exhibits unique coordination environments and spectroscopic properties, reflecting different protonation states of the peptide and variations in metal binding modes .
Metal Ion Coordination
Ac-His-His-Gly-His-OH exhibits strong affinity for metal ions, especially copper(II), due to the presence of three histidine residues with imidazole side chains . The coordination environment typically involves the imidazole nitrogen atoms of the histidine residues, and at higher pH values, deprotonated amide nitrogen atoms may also participate in metal binding . Various spectroscopic techniques, including UV-Vis, CD, and EPR, have been employed to characterize the coordination geometry and binding modes in copper(II)–Ac-His-His-Gly-His-OH complexes .
Biological Applications
Enzyme Activity Mimicry
One of the most significant biological applications of Ac-His-His-Gly-His-OH is its ability to mimic the active sites of copper-containing enzymes . The peptide, when complexed with copper(II), can reproduce the catalytic activities of certain metalloenzymes, providing valuable insights into enzymatic mechanisms . This mimicry is particularly relevant for understanding the structure-function relationships in copper-containing oxidases and developing simplified models of complex enzymatic systems .
Biochemical Pathway Influence
The participation of Ac-His-His-Gly-His-OH in metal ion coordination plays a significant role in various biochemical pathways. The histidine residues enable the peptide to coordinate with metal ions like copper(II), which is crucial for catalytic activities in biological systems. These metal-peptide complexes can influence biochemical pathways such as apoptosis or inflammation, demonstrating the potential biological significance of this synthetic peptide.
Research Findings
Copper(II) Complex Formation
Extensive research has been conducted on the formation of copper(II) complexes with Ac-His-His-Gly-His-OH . Studies have characterized the coordination environments, stability constants, and solution speciation of these complexes . The solution speciation has been determined in the pH range 3-11 using independent methods, revealing the existence of multiple copper(II)-peptide species with varying protonation states .
The copper(II)–Ac-His-His-Gly-His-OH system forms a series of complexes with different coordination environments depending on the pH. At physiological pH (around 7), the predominant species is characterized by coordination through the three imidazole nitrogen atoms of the histidine residues, forming a {3Nim} coordination sphere . This coordination environment is particularly important for the biological activities of the complex .
Superoxide Dismutase-Like Activity
One of the most significant findings regarding Ac-His-His-Gly-His-OH is its ability to form complexes with copper(II) that exhibit superoxide dismutase (SOD)-like activity . SOD is an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, playing a crucial role in cellular antioxidant defense . Research has demonstrated that the {3Nim} coordinated CuL species of copper(II)–Ac-His-His-Gly-His-OH, which predominates at pH 6-7, possesses efficient SOD-like activity .
This finding has several implications for understanding the mechanism of natural SOD enzymes and developing synthetic mimics with antioxidant properties. The structural simplicity of the copper(II)–Ac-His-His-Gly-His-OH complex compared to the natural enzyme makes it a valuable model system for investigating the essential structural features required for SOD activity .
Catecholase-Like Activity
Another important research finding is the catecholase-like activity exhibited by the copper(II)–Ac-His-His-Gly-His-OH complexes . Catecholase is an enzyme that catalyzes the oxidation of catechols to quinones, a reaction involved in various biological processes . Studies have shown that the {3Nim,OH−} coordinated CuH−1L species of copper(II)–Ac-His-His-Gly-His-OH possesses outstanding activity to catalyze the oxidation of tert-butylcatechol by dioxygen .
This catalytic activity is particularly pronounced in the CuH−1L species, which becomes predominant at slightly alkaline pH values . The addition of a hydroxide ion to the coordination sphere appears to enhance the catalytic properties of the complex, suggesting a possible role for hydroxide ions in the mechanism of natural catecholase enzymes .
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